molecular formula C13H16BNO2 B1406908 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 1092060-81-5

4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No.: B1406908
CAS No.: 1092060-81-5
M. Wt: 229.08 g/mol
InChI Key: RLBAAYVYBDCJNP-UHFFFAOYSA-N
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Description

4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a boronate ester derivative characterized by a six-membered 1,3,2-dioxaborinane ring substituted with three methyl groups (4,4,6-trimethyl) and a benzonitrile moiety. This compound (CAS: 1092060-81-5) is widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions, due to its stability and reactivity under mild conditions . It is commercially available with a purity of ≥95% but is listed as discontinued by some suppliers, indicating specialized demand .

Properties

IUPAC Name

4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2/c1-10-8-13(2,3)17-14(16-10)12-6-4-11(9-15)5-7-12/h4-7,10H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBAAYVYBDCJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the reaction of 4-cyanophenylboronic acid with trimethyl borate under specific conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts or reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound can be used in the development of boron-based drugs or as a probe in biological studies.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as in drug development or catalysis.

Comparison with Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • CAS : 171364-82-2
  • Molecular Formula: C₁₃H₁₆BNO₂
  • Key Properties :
    • Melting Point: 94–99°C .
    • Stability: The five-membered 1,3,2-dioxaborolane ring with four methyl groups (4,4,5,5-tetramethyl) enhances hydrolytic stability compared to six-membered analogs .
  • Applications : A common reagent in Suzuki couplings due to its predictable reactivity and commercial availability .
  • Comparison : The tetramethyl dioxaborolane ring offers higher stability but reduced steric flexibility compared to the target compound’s trimethyl dioxaborinane ring .

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

  • CAS : 214360-44-8
  • Molecular Formula: C₁₂H₁₄BNO₂
  • Key Properties: Melting Point: 122°C . Boiling Point: 355.5°C (predicted) . Solubility: Soluble in ethanol, chloroform, and dichloromethane .
  • Applications : Intermediate in pharmaceutical synthesis and metal-catalyzed reactions .

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

  • CAS : 172732-52-4
  • Molecular Formula: C₁₀H₁₀BNO₂
  • Key Properties: Density: 1.22 g/cm³ . Synthesis: Prepared via reaction of 1,3-propanediol with 2-cyanobenzeneboronic acid .
  • Applications : Less commonly used in cross-coupling due to lower stability but relevant in niche boronation reactions .
  • Comparison : The absence of methyl groups on the dioxaborinane ring reduces steric protection, making it more prone to hydrolysis than the target compound .

2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • CAS : 755030-94-5
  • Molecular Formula: C₁₄H₁₈BNO₃
  • Key Properties :
    • Molecular Weight: 259.11 .
    • Functional Groups: Methoxy substituent increases electron density on the benzene ring, altering reactivity .
  • Applications: Potential use in OLED materials, as seen in related TADF (thermally activated delayed fluorescence) compounds .
  • Comparison : The methoxy group modifies electronic properties, favoring applications in photochemistry over traditional cross-coupling .

Structural and Functional Analysis

Boronate Ester Ring Modifications

  • Ring Size : Six-membered dioxaborinanes (e.g., target compound) exhibit greater conformational flexibility than five-membered dioxaborolanes (e.g., tetramethyl analog), impacting their stability and reaction rates .
  • Substituent Effects: Methyl groups at the 4,4,6-positions in the target compound provide steric protection against hydrolysis while maintaining reactivity, whereas dimethyl or non-methylated analogs are less stable .

Functional Group Positioning

  • Cyanide Placement : All analogs retain the benzonitrile group, which acts as a directing group in cross-coupling. However, ortho-substitution (e.g., 2-(1,3,2-dioxaborinan-2-yl)benzonitrile) reduces steric accessibility compared to para-substitution in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Reactant of Route 2
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4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

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